2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid
Description
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic scaffold with oxygen (oxa) and nitrogen (aza) atoms in distinct rings. Its rigid three-dimensional structure enhances binding specificity in drug-receptor interactions, making it a valuable building block in medicinal chemistry . The carboxylic acid moiety allows for further functionalization, enabling its use in peptide mimetics and protease inhibitors.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)5-1-8-2-7(5)3-11-4-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
DNXHXSUPVUZTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1)COC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
Starting from 3-((benzylamino)methyl)oxetane cycloalkane-3-ol derivatives, which are commercially available or easily synthesized.
Reaction with chloroacetyl chloride in the presence of a base (such as triethylamine or potassium carbonate) to introduce an acyl chloride functionality, yielding an intermediate compound.
Cyclization
- The intermediate undergoes intramolecular cyclization under inert atmosphere with a strong base (e.g., sodium hydride or n-butyl lithium) to form the spirocyclic ring system.
Reduction
- The cyclized intermediate is reduced using lithium aluminum hydride (LiAlH4) or similar reducing agents to convert carbonyl groups to hydroxyl groups or to adjust oxidation states as needed.
Deprotection and Functional Group Transformation
Catalytic hydrogenation under controlled pressure (20-100 psi) and temperature (20-50°C) removes benzyl protecting groups, yielding the free amine.
Subsequent hydrolysis or oxidation steps introduce the carboxylic acid group at the 8-position, completing the synthesis of 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid.
Acidification and extraction steps purify the final product, which is typically isolated as a white crystalline solid with yields around 79-80%.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with chloroacetyl chloride | Base: triethylamine or potassium carbonate; solvent: typical organic solvent | >85 | Readily scalable, mild conditions |
| Cyclization | Base: sodium hydride or n-butyl lithium; inert atmosphere | 70-85 | Efficient ring closure, key step for spiro formation |
| Reduction | Reducing agent: LiAlH4; solvent: ether or THF | 80-90 | High selectivity, careful quenching required |
| Catalytic hydrogenation | H2 pressure: 20-100 psi; catalyst: Pd/C; 20-50°C | 75-85 | Removes protecting groups, mild conditions |
| Hydrolysis/acidification | Aqueous acid, extraction with MTBE | 79-80 | Final purification, product isolated as crystalline solid |
The overall synthesis is efficient, with combined yields typically exceeding 50% over multiple steps, and the procedures are amenable to scale-up for preparative purposes.
The final compound is characterized by melting point determination (typically around 172-173°C).
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical shifts corresponding to the spirocyclic framework and the carboxylic acid group.
Infrared (IR) spectroscopy shows characteristic absorption bands for the carboxylic acid (broad O-H stretch) and heterocyclic rings.
Mass spectrometry and elemental analysis further corroborate the molecular formula and purity.
The preparation of this compound involves a multi-step synthetic route starting from benzyl-protected amino oxetane derivatives. Key transformations include acylation, intramolecular cyclization to form the spiro ring, reduction, catalytic hydrogenation to remove protecting groups, and final hydrolysis to install the carboxylic acid functionality. The methods use conventional reagents and conditions, providing good yields and scalability. Analytical data confirm the successful synthesis and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both oxygen and nitrogen atoms in the ring system, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases. The specific conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like lithium aluminum hydride .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures. In biology and medicine, the compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors . Additionally, it has applications in the development of materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen atoms in the ring system allows the compound to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular target being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Research Findings
Fluorinated Derivatives : The introduction of fluorine at position 8 (e.g., 8-fluoro-6-azaspiro analog) enhances metabolic stability and binding affinity in kinase inhibitors due to electronegative effects .
Protective Groups : Boc and Fmoc derivatives (e.g., CAS 2384902-93-4) are critical in peptide synthesis, enabling sequential deprotection and modular drug design .
Salt Forms : Hydrochloride salts (e.g., 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride) improve aqueous solubility, facilitating formulation for in vivo studies .
Spirocyclic Diversity : Diazaspiro analogs (e.g., 2,6-diazaspiro) exhibit distinct hydrogen-bonding capabilities compared to oxa-aza variants, influencing target selectivity .
Biological Activity
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, integrating both oxygen and nitrogen atoms, which contributes to its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 129.16 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Structure | Spirocyclic |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme functions critical for their survival.
Antiviral Activity
This compound has shown promising antiviral properties , particularly against viruses such as Dengue and Chikungunya. Studies suggest that it may act as an inhibitor of specific viral proteins, thereby preventing viral replication within host cells . The mechanism involves binding to viral receptors or enzymes, which modulates their activity and disrupts the viral life cycle.
Anticancer Effects
Preliminary studies have also explored the anticancer potential of this compound. It appears to induce apoptosis in cancer cells by activating pathways that lead to programmed cell death, although the specific molecular targets remain under investigation.
The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It can bind to receptors on cell surfaces, altering signal transduction pathways that regulate cell growth and survival.
- Cell Membrane Interaction : The compound's structure allows it to integrate into cellular membranes, affecting membrane fluidity and function.
Study on Antiviral Activity
A study conducted by Verdonck et al. (2019) demonstrated the effectiveness of this compound against Dengue virus in vitro. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting a strong antiviral effect at non-toxic concentrations .
Antimicrobial Efficacy Research
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-Benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid | Antimicrobial, Antiviral | Contains a benzyl group |
| 2-Oxa-6-azaspiro[3.4]octane | Limited biological data | Lacks carboxylic acid functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
